molecular formula C19H13ClN2O3S B3001699 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide CAS No. 941918-53-2

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide

Cat. No. B3001699
CAS RN: 941918-53-2
M. Wt: 384.83
InChI Key: OWQGATSTGJHSBW-UHFFFAOYSA-N
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Description

“N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide” is a chemical compound with the molecular formula C13H9ClN2O2S . It belongs to the class of heterocyclic compounds known as thiazoles, which are aromatic five-membered rings containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have been studied for their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of various substituted compounds . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized by condensation of the 5-((2-benzoylbenzofuran-5-yl)methyl)-2-hydroxybenzaldehyde with various substituted ortho phenylenediamine in the presence of glacial acetic acid under conventional reflux temperature .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse and complex. They have been studied for their pharmacological activities, including antimicrobial and anticancer properties . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide” include a molecular weight of 292.74 . More detailed properties are not available in the retrieved data.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been studied for their antimicrobial properties. For instance, certain 2,4-disubstituted thiazole derivatives have shown in vitro antimicrobial activities against various bacteria and fungi . This suggests that our compound could potentially be explored for its efficacy against similar pathogens.

Antitumor and Cytotoxic Activity

Some thiazole compounds have demonstrated cytotoxicity against human tumor cell lines . This indicates a potential application of our compound in cancer research, particularly in studying its effects on tumor growth and viability.

Synthesis of Bioactive Molecules

Thiazole derivatives are often used in the synthesis of bioactive molecules . The compound could serve as a precursor or intermediate in the synthesis of new molecules with potential biological activities.

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities. Future directions may include the design and synthesis of new thiazole-based compounds with improved pharmacological properties . Additionally, structure and antibacterial activity relationship could be further supported by in silico molecular docking studies of the active compounds .

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c20-13-5-7-14(8-6-13)24-10-18(23)22-19-21-15(11-26-19)17-9-12-3-1-2-4-16(12)25-17/h1-9,11H,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQGATSTGJHSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide

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